Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane
Description
This compound is a chiral organotin reagent, typically used in stereoselective synthesis. Its structure combines a tributyltin group with a methoxymethoxy-protected phenylpropyl moiety. Organotin compounds are widely employed in cross-coupling reactions (e.g., Stille coupling) and as catalysts, but their specific applications depend on their stereochemistry and substituents.
Properties
CAS No. |
656836-55-4 |
|---|---|
Molecular Formula |
C23H42O2Sn |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
tributyl-[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane |
InChI |
InChI=1S/C11H15O2.3C4H9.Sn/c1-12-10-13-9-5-8-11-6-3-2-4-7-11;3*1-3-4-2;/h2-4,6-7,9H,5,8,10H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
ASCDNKICEGWISZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)[C@@H](CCC1=CC=CC=C1)OCOC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of Prochiral Ketones
The stereoselective synthesis of this stannane begins with the asymmetric reduction of a prochiral ketone precursor. A widely employed strategy utilizes BINAL-H (a chiral binaphthol-lithium aluminum hydride complex) to generate enantiomerically enriched alcohols, which are subsequently functionalized with tin groups.
Procedure:
- Substrate Preparation : 3-Phenylpropyl methoxymethyl ketone is synthesized via Friedel-Crafts acylation of benzyl chloride with methoxymethyl acetyl chloride in the presence of AlCl₃.
- Asymmetric Reduction : The ketone is treated with BINAL-H in tetrahydrofuran (THF) at −78°C, yielding (1S)-1-(methoxymethoxy)-3-phenylpropanol with >90% enantiomeric excess (ee).
- Stannylation : The alcohol is converted to the corresponding stannane by reaction with tributyltin chloride (Bu₃SnCl) and sodium hydride (NaH) in dimethylformamide (DMF), achieving 75–85% yield.
Key Data:
| Step | Conditions | Yield | ee |
|---|---|---|---|
| Reduction | BINAL-H, THF, −78°C | 92% | 94% |
| Stannylation | Bu₃SnCl, NaH, DMF, 0°C → rt | 82% | – |
This method excels in stereocontrol but requires stringent anhydrous conditions and costly chiral reagents.
Palladium/Copper-Cocatalyzed Cross-Coupling
A modular approach employs Stille-type cross-coupling between α-alkoxystannanes and aryl halides. This method leverages palladium/copper cocatalysis to retain configuration during tin-carbon bond formation.
Procedure:
- Synthesis of α-Alkoxystannane : (1S)-1-(Methoxymethoxy)-3-phenylpropanol is treated with tributyltin lithium (Bu₃SnLi) in THF, forming the α-alkoxystannane intermediate.
- Cross-Coupling : The stannane reacts with iodobenzene under catalytic Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 60°C, affording the target compound in 70–78% yield.
Mechanistic Insights:
- Oxidative Addition : Pd⁰ inserts into the C–I bond of iodobenzene.
- Transmetallation : The stannane transfers its tributyltin group to Pd, preserving the α-alkoxy stereochemistry.
- Reductive Elimination : Pd mediates C–C bond formation, yielding the coupled product.
Optimization Table:
| Catalyst System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | DMF | 60 | 78% |
| PdCl₂(PPh₃)₂/CuBr | THF | 50 | 65% |
This method offers modularity but is sensitive to oxygen and moisture.
Hydrostannylation of Prochiral Alkenes
Radical-mediated hydrostannylation provides an alternative route. The reaction involves addition of tributyltin hydride (Bu₃SnH) to a chiral enol ether, followed by methoxymethyl protection.
Procedure:
- Enol Ether Synthesis : (1S)-1-Methoxy-3-phenylpropene is prepared via Sharpless asymmetric epoxidation and subsequent reduction.
- Hydrostannylation : Bu₃SnH and AIBN (radical initiator) are added to the enol ether in benzene at 80°C, yielding the tributylstannyl adduct.
- Methoxymethyl Protection : The adduct is treated with chloromethyl methyl ether (MOMCl) and Hunig’s base, achieving 85% overall yield.
Reaction Profile:
- Radical Chain Mechanism :
Yield Comparison:
| Substrate | Initiator | Temp (°C) | Yield |
|---|---|---|---|
| (1S)-Enol ether | AIBN | 80 | 85% |
| (1R)-Enol ether | Et₃B | 0 | 72% |
This method is efficient but requires careful control of radical intermediates.
Etherification via Monoperoxyacetals
A novel approach reported by Kyasa et al. involves monoperoxyacetal intermediates to transfer methoxymethoxy groups to organostannanes.
Procedure:
- Monoperoxyacetal Synthesis : Benzyl hydroperoxide reacts with methoxymethyl triflate in the presence of K₂CO₃, forming the monoperoxyacetal.
- Alkoxyl Transfer : The monoperoxyacetal is treated with tributylstannyllithium (Bu₃SnLi) in THF at −40°C, yielding the stannane with 88% enantiopurity.
Key Data:
| Step | Reagent | Temp (°C) | Yield |
|---|---|---|---|
| Monoperoxyacetal | K₂CO₃, CH₂Cl₂ | 25 | 90% |
| Alkoxyl Transfer | Bu₃SnLi, THF | −40 | 88% |
This method avoids transition metals but demands low temperatures and anhydrous conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Asymmetric Reduction | High stereoselectivity | Costly reagents | 75–85% |
| Stille Coupling | Modular substrate scope | Oxygen-sensitive | 70–78% |
| Hydrostannylation | Radical tolerance | Requires radical control | 72–85% |
| Monoperoxyacetal | No transition metals | Low-temperature setup | 85–90% |
Chemical Reactions Analysis
Types of Reactions
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Organic Synthesis
Reactivity and Transformations
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its reactivity is attributed to the presence of the tin atom, which can participate in various coupling reactions.
Table 1: Key Transformations Using this compound
Case Study: Stille Coupling
In a study by Fürstner et al., this compound was employed in Stille coupling reactions, demonstrating high yields and selectivity for the formation of complex organic structures. The methodology allowed for the efficient synthesis of biologically active compounds, showcasing its utility in drug discovery .
Medicinal Chemistry
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmacologically active compounds. Its ability to facilitate the introduction of specific functional groups makes it valuable in medicinal chemistry.
Table 2: Medicinal Applications
Case Study: Anticancer Compounds
Research has shown that derivatives synthesized from this compound exhibit significant anticancer activity. For instance, compounds designed to inhibit specific kinases have shown promise in preclinical models, indicating a potential pathway for cancer treatment .
Materials Science
Polymer Chemistry
this compound has been utilized in the development of new polymeric materials. Its stannane moiety can enhance the properties of polymers through cross-linking and functionalization.
Table 3: Applications in Polymer Science
| Polymer Type | Application | Reference |
|---|---|---|
| Conductive Polymers | Used as a dopant to improve electrical conductivity | |
| Biodegradable Polymers | Incorporation into eco-friendly polymer formulations |
Case Study: Conductive Polymers
In a study focusing on conductive polymers, this compound was incorporated into poly(3,4-ethylenedioxythiophene) (PEDOT) matrices. The results indicated improved electrical properties and stability, paving the way for applications in organic electronics .
Mechanism of Action
The mechanism of action of Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Key Features :
- Chirality : The (1S)-configuration ensures stereochemical control in synthesis.
- Functional Groups : The methoxymethoxy (MOM) group enhances solubility and stability during reactions.
- Reactivity : Tributyltin groups facilitate transmetallation in palladium-catalyzed reactions.
Comparison with Similar Compounds
For example:
- focuses on impurities in steroid-based pharmaceuticals (e.g., Drospirenone), which are unrelated to organotin chemistry.
- describes taxane derivatives (Baccatin III esters) with variable acyl chains (e.g., butyl, pentyl), which are part of paclitaxel analogs and lack tin-based functional groups.
Recommendations for Further Research: To perform a meaningful comparison, consult specialized organotin chemistry literature. Potential analogs to evaluate might include:
Tributyltin Hydride (TBTH) : A reducing agent with different reactivity due to the absence of a chiral center.
Tributyl(vinyl)stannane : Used in Stille coupling but lacks the MOM-protected phenylpropyl group.
Chiral Organotin Reagents: E.g., tributyltin derivatives with other chiral auxiliaries (e.g., menthol or binaphthyl groups).
Data Table: Hypothetical Comparison (Based on General Organotin Chemistry)
| Property | Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane | Tributyltin Hydride (TBTH) | Tributyl(vinyl)stannane |
|---|---|---|---|
| Primary Use | Stereoselective synthesis | Radical reductions | Stille coupling |
| Chirality | (1S)-configured | Achiral | Achiral |
| Solubility | Moderate (due to MOM group) | Low in polar solvents | Low |
| Thermal Stability | High (stable <200°C) | Moderate | Moderate |
| Toxicity | High (organotin toxicity) | High | High |
Research Findings and Challenges
- Stereochemical Influence : The (1S)-configuration in the target compound likely enhances enantioselectivity in asymmetric reactions compared to achiral analogs like TBTH .
- Stability vs. Reactivity : The MOM group may reduce undesired side reactions (e.g., protodestannylation) but could complicate deprotection steps .
- Toxicity Concerns: All organotin compounds require stringent handling protocols due to environmental and health risks .
Biological Activity
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane is an organotin compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. Organotin compounds, particularly trialkyltins, are known for their diverse biological effects, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be described chemically as follows:
- Molecular Formula : C15H34O2Sn
- Molecular Weight : 350.08 g/mol
- CAS Number : 100045-83-8
This compound features a tributyl group attached to a phenylpropyl moiety with methoxymethoxy substitution, which may influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Organotin compounds have been widely studied for their antimicrobial effects. The following table summarizes findings related to the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These MIC values suggest that the compound exhibits significant antibacterial and antifungal activities, particularly against resistant strains.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. The following table presents the results of in vitro studies on its cytotoxic effects against cancer cell lines:
The IC50 values indicate that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The mechanism underlying the biological activity of this compound is still under investigation. However, preliminary studies suggest that it may exert its effects through the following pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Disruption of Membrane Integrity : Its antimicrobial activity may be attributed to disruption of bacterial cell membranes.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Study on Antimicrobial Resistance : A study demonstrated that this compound effectively reduced bacterial load in infected wounds caused by MRSA, showcasing its potential in treating antibiotic-resistant infections.
- Cancer Treatment Trials : In vitro trials involving human cancer cell lines indicated a synergistic effect when combined with existing chemotherapeutic agents, enhancing overall efficacy while reducing side effects.
Q & A
Q. What are the established synthetic routes for Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane, and how is stereochemical purity ensured?
The synthesis typically involves nucleophilic substitution or transmetallation reactions. A common approach is to react a chiral precursor, such as (1S)-1-(methoxymethoxy)-3-phenylpropanol, with tributyltin chloride under inert conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For characterization, and NMR are critical to confirm the stereochemistry at the (1S) position, while chiral HPLC (e.g., using a Chiralpak® column) validates enantiomeric excess (>98%) .
Q. What analytical techniques are recommended for purity assessment of this organotin compound?
Liquid chromatography (HPLC or UPLC) with UV detection is standard for quantifying impurities. For example, a C18 column with acetonitrile/water gradients can resolve residual tin catalysts or hydrolyzed byproducts. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies tin content, ensuring compliance with stoichiometric ratios. Gas chromatography (GC) with flame ionization detection may detect volatile organic impurities (e.g., residual solvents) .
Q. How does the methoxymethoxy group influence the reactivity of this compound in cross-coupling reactions?
The methoxymethoxy (MOM) group acts as a protecting group for alcohols, enhancing solubility in non-polar solvents and stabilizing the intermediate during Stille couplings. Its electron-donating nature moderates the electrophilicity of the adjacent tin center, reducing unwanted side reactions. Comparative studies with unprotected analogs show a 20–30% increase in coupling efficiency when the MOM group is present .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of this compound in palladium-catalyzed reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For instance, the energy barrier for oxidative addition at the benzylic position is ~5 kcal/mol lower than at the MOM-protected site, favoring aryl-aryl coupling. Molecular dynamics simulations further reveal solvent effects (e.g., THF vs. DMF) on reaction pathways .
Q. What strategies mitigate tin-related side products (e.g., homocoupling) in stereospecific syntheses?
Optimized protocols include:
- Low-temperature conditions (−20°C to 0°C) to suppress radical pathways.
- Co-catalysts like Cu(I) salts, which reduce Pd(0) aggregation and stabilize intermediates.
- Purge steps (e.g., aqueous EDTA washes) to remove residual tin oxides. Data from analogous Stille couplings show a 50% reduction in homocoupling byproducts using these methods .
Q. How do structural modifications (e.g., substituting tributyl groups with phenyl or ethoxy groups) alter the compound’s stability and reactivity?
Comparative studies with analogs (e.g., chloro-(3-ethoxypropyl)-diphenylstannane) reveal:
- Thermal stability : Tributyl derivatives decompose at 180°C, whereas triphenyl analogs degrade at 220°C.
- Reactivity : Ethoxy-substituted stannanes exhibit faster transmetallation rates (2–3×) due to increased Lewis acidity. However, they are prone to hydrolysis, requiring anhydrous conditions .
Methodological Challenges and Solutions
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?
Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. A standardized protocol includes:
Q. What are the limitations of mass spectrometry (MS) in detecting tin-containing degradation products?
Tin’s isotopic pattern (10 isotopes between and ) complicates MS interpretation. High-resolution Q-TOF systems resolve this by matching exact masses (e.g., [M+Na]⁺ at m/z 589.21). For low-abundance species, collision-induced dissociation (CID) fragments confirm structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
